Strophanthin

Overview

Description

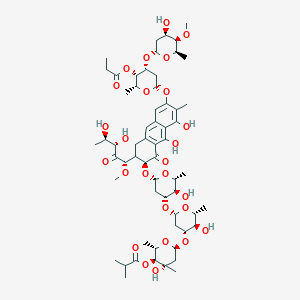

K-Strophanthin-Beta is a cardiac glycoside found in the seeds of the plant Strophanthus kombe and other species of the genus Strophanthus . It is known for its potent effects on the heart and has been used historically in traditional medicine and as an arrow poison . The compound is a cardenolide glycoside, which means it has a steroid structure with a lactone ring and sugar moieties attached .

Scientific Research Applications

K-Strophanthin-Beta has several scientific research applications:

Chemistry: It is used as a model compound to study the structure and reactivity of cardiac glycosides.

Biology: The compound is used to investigate the effects of cardiac glycosides on cellular processes, including ion transport and signal transduction.

Mechanism of Action

K-Strophanthin-Beta exerts its effects by inhibiting the sodium-potassium ATPase membrane pump. This inhibition leads to an increase in intracellular sodium and calcium concentrations, which enhances the contractility of cardiac muscle cells . The compound also affects the electrical activity of the heart, increasing the slope of phase 4 depolarization and shortening the action potential duration .

Safety and Hazards

Strophanthin is unsafe for use without the direct supervision of a healthcare provider . It can cause side effects such as nausea, vomiting, headache, disturbance of color vision, and heart problems . It is also unsafe to use this compound if you are pregnant or breastfeeding . High doses that are taken uncontrolled can be life-threatening .

Biochemical Analysis

Biochemical Properties

Strophanthin interacts with various enzymes and proteins within the body. It is known to have a positive effect on heart function by increasing the contractility of the heart muscle and regulating the heart rate, which contributes to improved blood flow and oxygen supply to the heart muscle . The compound this compound plays a significant role in these biochemical reactions .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by interfering with the sodium-potassium balance of the cells . This effect is particularly evident in heart muscle cells, where this compound increases the contractility of the heart muscle .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with the Na-K-ATPase membrane pump . Once this compound binds to this enzyme, the enzyme ceases to function, leading to an increase in intracellular sodium and calcium concentrations . Increased intracellular concentrations of calcium may promote activation of contractile proteins such as actin and myosin .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to cause a slight increase in cardiac index, heart rate, and peak gradient over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is known to influence the sodium-potassium pump, a crucial enzyme in cellular metabolism .

Transport and Distribution

It is known that this compound is absorbed at varying rates when administered orally or intravenously

Preparation Methods

Synthetic Routes and Reaction Conditions

K-Strophanthin-Beta can be synthesized through the condensation of cymarin and acetobromo-D-glucose, followed by saponification . The process involves several steps, including extraction, evaporation, and crystallization. The roots of the plant are treated with ethanol, and the extract is processed with lead acetate and sodium sulfate to remove impurities . The final product is obtained through repeated extraction with chloroform and ethanol, followed by crystallization .

Industrial Production Methods

Industrial production of K-Strophanthin-Beta involves similar extraction and purification processes but on a larger scale. The plant material is processed to extract the glycosides, which are then purified using chromatography and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

K-Strophanthin-Beta undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the aldehyde group present in the molecule.

Substitution: Substitution reactions can occur at the sugar moieties attached to the steroid core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of K-Strophanthin-Beta, which can have different biological activities .

Comparison with Similar Compounds

K-Strophanthin-Beta is similar to other cardiac glycosides, such as ouabain, digoxin, and digitoxin. it has unique properties that distinguish it from these compounds:

Digoxin and Digitoxin: These compounds also inhibit the sodium-potassium ATPase but have different pharmacokinetic properties and clinical uses.

List of Similar Compounds

- Ouabain

- Digoxin

- Digitoxin

- Cymarin

- Strophanthidin

properties

IUPAC Name |

5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H54O14/c1-18-31(50-32-30(42)29(41)28(40)25(15-37)49-32)24(45-3)13-27(47-18)48-20-4-9-34(17-38)22-5-8-33(2)21(19-12-26(39)46-16-19)7-11-36(33,44)23(22)6-10-35(34,43)14-20/h12,17-18,20-25,27-32,37,40-44H,4-11,13-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIREUBIEIPPMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H54O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

560-53-2, 11005-63-3 | |

| Record name | Strophanthin K | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Strophanthin K | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Strophanthin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3β,5β)-3-[(2,6-dideoxy-4-O-β-D-glucopyranosyl-3-O-methyl-β-D\-ribo-hexopyranosyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of Strophanthin in cardiac tissue?

A1: this compound primarily targets the sodium-potassium pump (Na+/K+ ATPase) present in cardiac muscle cells [, , ].

Q2: How does this compound binding to Na+/K+ ATPase affect cardiac muscle contraction?

A2: By inhibiting Na+/K+ ATPase, this compound disrupts the normal sodium and potassium ion balance across the cell membrane. This disruption leads to an increase in intracellular calcium concentration, which in turn enhances the force of cardiac muscle contraction [, , , ].

Q3: Does this compound impact the electrical activity of the heart?

A5: Yes, this compound influences the electrophysiological properties of the heart. Studies show that it can prolong or accelerate repolarization in ventricular muscle, depending on the stimulation rate []. It also affects the current-voltage relationship in Purkinje fibers, initially increasing and later decreasing membrane resistance [].

Q4: What is known about the molecular structure of this compound?

A6: While the provided research doesn't detail specific spectroscopic data for this compound, it does highlight that Convallatoxin, a type of this compound, has been identified as the 1-Rhamnoside of k-Strophanthidin [].

Q5: How does the stability of this compound in aqueous solutions vary?

A7: Research indicates that the stability of crystalline this compound in aqueous solutions can be affected by factors like pH and the type of glass container used for storage []. Alkaline pH and softer glass varieties can lead to deterioration and a decrease in potency [].

Q6: How does the route of administration affect this compound absorption?

A8: this compound exhibits poor and irregular absorption when administered orally or sublingually [, , ]. Intravenous administration is the most effective route for achieving rapid and reliable therapeutic levels [, , ]. Intramuscular administration, while possible, is less common due to the need for a rapidly absorbed formulation [].

Q7: What is the half-life of this compound?

A10: Following intravenous administration, the half-life of this compound has been estimated to be around 11 hours [].

Q8: How does the presence of other drugs influence the effects of this compound?

A11: Research demonstrates that various drugs can interact with this compound, altering its pharmacodynamic and pharmacokinetic properties. For instance, premedication with agents like atropine and promedol can increase the tolerance to this compound [], while anesthetic agents like ether can reduce tolerance [].

Q9: Do cardiac diseases modify the response to this compound?

A12: Yes, the presence of cardiac diseases, particularly myocardial infarction, can significantly alter the tolerance and sensitivity to this compound, often leading to hypersensitivity [, , ]. This heightened sensitivity necessitates careful dosage adjustments and monitoring in clinical settings.

Q10: What animal models have been used to study this compound's effects?

A13: A range of animal models, including frogs, cats, rats, mice, and dogs, have been utilized in this compound research [, , , , , , , , , , , , ]. These models provide insights into the compound's effects on different aspects of cardiac function, toxicity, and potential therapeutic applications.

Q11: Has this compound been investigated for therapeutic applications beyond heart failure?

A14: While primarily known for its effects on the heart, this compound has been explored for other potential therapeutic applications. For instance, research suggests a possible anticonvulsant effect in mice models of pentylenetetrazole-induced seizures []. Further research is needed to fully understand these additional effects and their potential clinical relevance.

Q12: What are the main safety concerns associated with this compound use?

A15: this compound has a narrow therapeutic index, meaning the effective dose is close to the toxic dose [, , , ]. Overdosing can lead to serious cardiac adverse effects, including life-threatening arrhythmias [, , , , , ]. Careful dose titration and monitoring are crucial to ensure patient safety.

Q13: How does hypersensitivity to this compound manifest?

A16: Hypersensitivity to this compound can manifest as an increased susceptibility to its toxic effects, even at lower doses. This can present as cardiac arrhythmias, conduction disturbances, and other signs of cardiac instability [, , ].

Q14: Are there specific factors that increase the risk of this compound toxicity?

A17: Several factors can increase the risk of this compound toxicity, including pre-existing cardiac conditions like myocardial infarction [, , ], electrolyte imbalances, and interactions with other medications []. Understanding these risk factors is critical for safe and effective clinical use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B610959.png)

![4'-[(2,3-Dimethyl-5-{[(1s)-1-(4-Nitrophenyl)ethyl]carbamoyl}-1h-Indol-1-Yl)methyl]biphenyl-2-Carboxylic Acid](/img/structure/B610964.png)

![2'-Methyl-4'-[[4-(4-pyridinylmethyl)-1-piperazinyl]methyl]-alpha,alpha-bis(trifluoromethyl)-[1,1'-biphenyl]-4-methanol](/img/structure/B610971.png)

![3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B610975.png)

![N-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)methyl)-9-(1-methyl-1H-pyrazol-4-yl)-2-morpholino-9H-purin-6-amine](/img/structure/B610978.png)

![1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea](/img/structure/B610979.png)